molecular formula C25H24FN3OS B12124188 N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide

N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide

Cat. No.: B12124188
M. Wt: 433.5 g/mol
InChI Key: DPRJHEKEVFEADQ-UHFFFAOYSA-N
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Description

N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide is a complex organic compound that features a benzimidazole core, a fluorobenzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of Fluorobenzyl Group: The benzimidazole core is then alkylated with 2-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.

    Attachment of Propyl Chain: The next step involves the reaction of the benzimidazole derivative with 3-chloropropyl methyl sulfide to attach the propyl chain.

    Formation of Benzamide: Finally, the compound is reacted with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for interacting with biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives are known for their antiviral, anticancer, and antimicrobial properties, and this compound is no exception.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group enhances its binding affinity, while the benzamide moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide
  • N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide

Uniqueness

Compared to similar compounds, N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide offers a unique combination of functional groups that enhance its biological activity and chemical stability. The presence of the fluorobenzyl group, in particular, provides distinct advantages in terms of binding affinity and selectivity.

This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H24FN3OS

Molecular Weight

433.5 g/mol

IUPAC Name

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-3-methylsulfanylpropyl]benzamide

InChI

InChI=1S/C25H24FN3OS/c1-31-16-15-22(28-25(30)18-9-3-2-4-10-18)24-27-21-13-7-8-14-23(21)29(24)17-19-11-5-6-12-20(19)26/h2-14,22H,15-17H2,1H3,(H,28,30)

InChI Key

DPRJHEKEVFEADQ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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